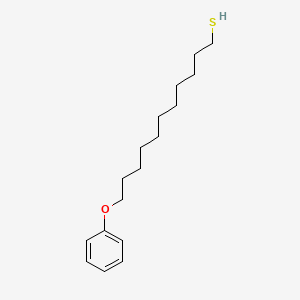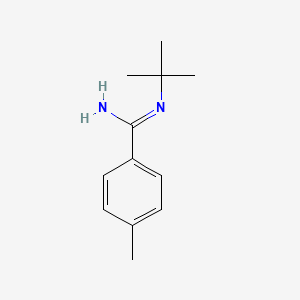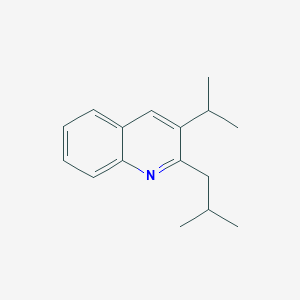
2-(2-Methylpropyl)-3-(propan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyl-3-isopropylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Isobutyl-3-isopropylquinoline, can be achieved through various methods. Classical methods such as the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis are commonly used. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, a one-pot, solvent-free, microwave-assisted multi-component reaction can be used to synthesize quinoline derivatives efficiently .
化学反应分析
Types of Reactions: 2-Isobutyl-3-isopropylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
科学研究应用
2-Isobutyl-3-isopropylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline-based compounds are explored for their therapeutic potential, particularly in the treatment of malaria and other infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Isobutyl-3-isopropylquinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to interfere with the function of enzymes and proteins, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This interference leads to the inhibition of bacterial growth and cell death .
相似化合物的比较
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness: 2-Isobutyl-3-isopropylquinoline is unique due to the presence of isobutyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets .
属性
CAS 编号 |
4286-69-5 |
|---|---|
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-3-propan-2-ylquinoline |
InChI |
InChI=1S/C16H21N/c1-11(2)9-16-14(12(3)4)10-13-7-5-6-8-15(13)17-16/h5-8,10-12H,9H2,1-4H3 |
InChI 键 |
NUNSPSWDKPANGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC2=CC=CC=C2C=C1C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
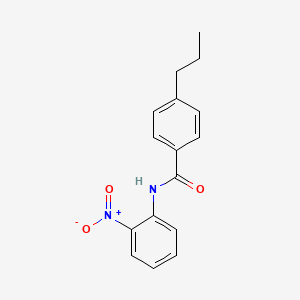


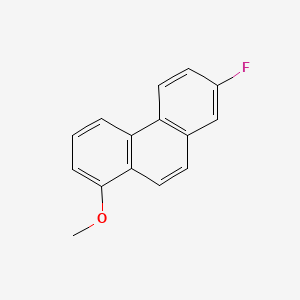
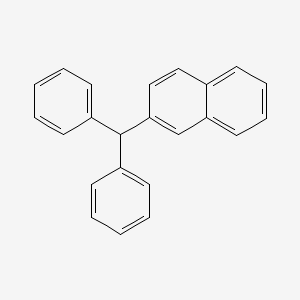
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)

